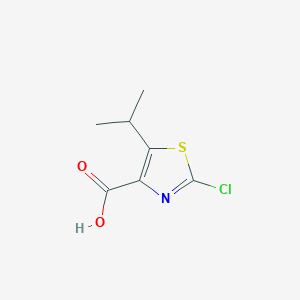

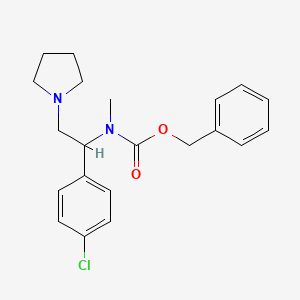

![molecular formula C14H9ClN2O B1598052 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde CAS No. 446269-62-1](/img/structure/B1598052.png)

3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde

Overview

Description

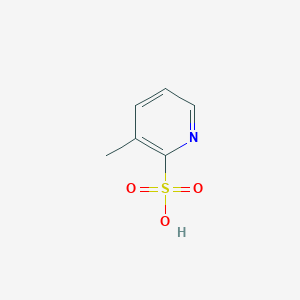

3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde is a chemical compound with the CAS Number: 446269-62-1 . Its IUPAC name is 3-(4-chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde . The compound has a molecular weight of 256.69 .

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridines has been well studied in the past decade due to its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis

The InChI code for this compound is 1S/C14H9ClN2O/c15-11-6-4-10(5-7-11)14-16-12(9-18)13-3-1-2-8-17(13)14/h1-9H . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis

The transformation of imidazo[1,2-a]pyridines is proposed to go via the subsequent formation of imine, the addition of alcohol to the alkyne moiety, intramolecular cyclization, and p-TSA catalyzed dehydration .Scientific Research Applications

Materials Science

Imidazo[1,5-a]pyridine derivatives, including 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde , have shown great potential in materials science. They are used in the development of new materials with specific properties suitable for various technological applications. For instance, they can be incorporated into polymers or coatings to enhance durability, thermal stability, or electrical conductivity .

Pharmaceutical Field

In the pharmaceutical industry, these compounds are explored for their therapeutic potential. They serve as key scaffolds in the synthesis of anti-cancer drugs due to their ability to interact with biological targets. Their structural versatility allows for the creation of a wide range of analogs with varied biological activities .

Optoelectronic Devices

The luminescent properties of imidazo[1,5-a]pyridine derivatives make them suitable for use in optoelectronic devices such as light-emitting diodes (LEDs) and organic lasers. They can be used to create components that emit or modulate light in response to an electric current .

Sensors

These compounds are also utilized in the design of chemical sensors. Due to their responsive luminescent properties, they can detect the presence of specific ions or molecules, making them valuable in environmental monitoring and diagnostics .

Confocal Microscopy and Imaging

As emitters for confocal microscopy and imaging, imidazo[1,5-a]pyridine derivatives contribute to advancements in bioimaging techniques. They help in visualizing cellular processes and structures with high resolution due to their fluorescent properties .

Medicinal Chemistry

In medicinal chemistry, these compounds are investigated as candidates for drug development. Their structural framework is conducive to binding with various enzymes and receptors, which is crucial for designing drugs with specific actions .

Coordination Complexes

Imidazo[1,5-a]pyridine derivatives act as ligands for coordination complexes. They can form stable complexes with metals, which have applications ranging from catalysis to material science .

Smart Materials in Optoelectronics

Lastly, they find use as smart materials in optoelectronics. Their ability to change properties in response to external stimuli makes them ideal for creating devices that can adapt to changing environmental conditions .

Future Directions

Imidazo[1,5-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The recent advances in the synthesis of imidazo[1,2-a]pyridines from 2016 to 2021 from various substrates will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines .

properties

IUPAC Name |

3-(4-chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O/c15-11-6-4-10(5-7-11)14-16-12(9-18)13-3-1-2-8-17(13)14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMDCWTLEGLJZAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C(N2C=C1)C3=CC=C(C=C3)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383121 | |

| Record name | 3-(4-chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde | |

CAS RN |

446269-62-1 | |

| Record name | 3-(4-chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

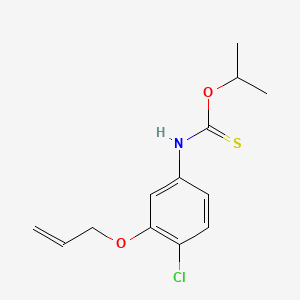

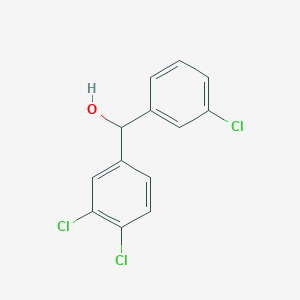

![5-Imino-6-[[4-(2-phenoxyethoxy)phenyl]methylidene]-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B1597972.png)

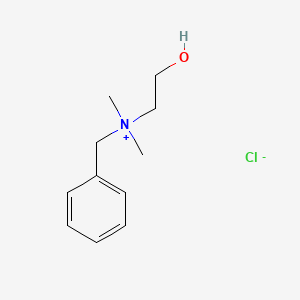

![1-[1-(4-Methoxyphenyl)ethyl]piperazine](/img/structure/B1597975.png)

![3-Chloro-5-[2-(3-chloro-1,2,4-thiadiazol-5-yl)disulfanyl]-1,2,4-thiadiazole](/img/structure/B1597980.png)

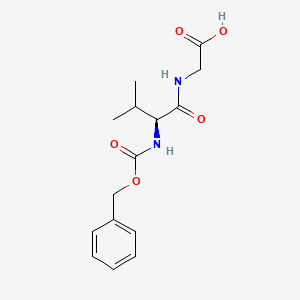

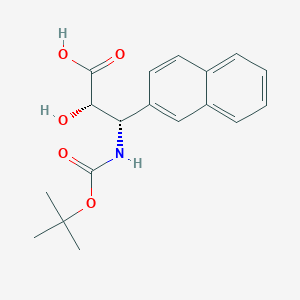

![2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-(3-nitrophenyl)acetic Acid](/img/structure/B1597983.png)

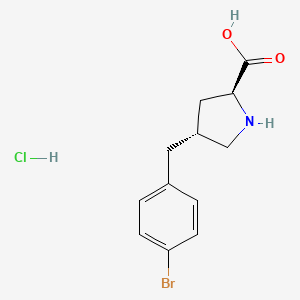

![3-{4-[(4-Bromobenzyl)oxy]phenyl}acrylic acid](/img/structure/B1597987.png)